Levodropropizine-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

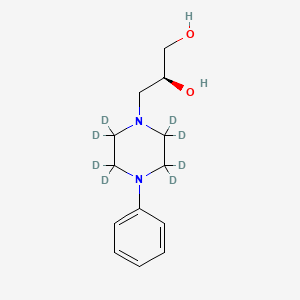

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

244.36 g/mol |

IUPAC Name |

(2S)-3-(2,2,3,3,5,5,6,6-octadeuterio-4-phenylpiperazin-1-yl)propane-1,2-diol |

InChI |

InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m0/s1/i6D2,7D2,8D2,9D2 |

InChI Key |

PTVWPYVOOKLBCG-HFCMWMFGSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C[C@@H](CO)O)([2H])[2H])([2H])[2H])C2=CC=CC=C2)([2H])[2H])[2H] |

Canonical SMILES |

C1CN(CCN1CC(CO)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Levodropropizine-d8: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Levodropropizine-d8, a deuterated analog of the peripherally acting antitussive agent, Levodropropizine. This document details its chemical structure, physicochemical properties in comparison to its non-deuterated counterpart, and relevant experimental protocols for its synthesis and analysis. Furthermore, it elucidates the pharmacological mechanism of Levodropropizine through a detailed signaling pathway diagram.

Chemical Structure and Identity

This compound is a stable isotope-labeled form of Levodropropizine, where eight hydrogen atoms on the piperazine ring have been replaced by deuterium atoms.[1] This isotopic labeling makes it an ideal internal standard for pharmacokinetic and bioanalytical studies involving Levodropropizine, as it is chemically identical to the parent drug but distinguishable by mass spectrometry.[2][3]

Levodropropizine:

-

IUPAC Name: (2S)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol[4]

-

Molecular Formula: C₁₃H₂₀N₂O₂[4]

-

Canonical SMILES: C1CN(CCN1CC(CO)O)C2=CC=CC=C2[1]

This compound:

-

IUPAC Name: (2S)-3-(4-phenylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)propane-1,2-diol[1]

-

Molecular Formula: C₁₃H₁₂D₈N₂O₂[3]

-

Isomeric SMILES: [2H]C1(C(N(C(C(N1C--INVALID-LINK--O)([2H])[2H])([2H])[2H])C2=CC=CC=C2)([2H])[2H])[2H][1]

Physicochemical Properties

The following tables summarize the key physicochemical properties of Levodropropizine and this compound.

Table 1: General Physicochemical Properties

| Property | Levodropropizine | This compound |

| Molecular Weight | 236.31 g/mol [4][5][6] | 244.36 g/mol [1][7] |

| Appearance | White to almost white powder or crystal[8][9] | White to off-white solid[10] |

| Melting Point | 98-100 °C or 103.0 to 107.0 °C[8] | Not available |

| Boiling Point (Predicted) | 412.7±34.0 °C | Not available |

| pKa (Strongest Acidic) | 14[11] | Not available |

| logP | 0.63[11] | Not available |

Table 2: Solubility Properties

| Solvent | Levodropropizine | This compound |

| Water | Slightly soluble | Not available |

| Methanol | Freely soluble | Not available |

| Ethanol (96%) | Slightly soluble | Not available |

| Dilute Acetic Acid | Freely soluble | Not available |

| DMSO | Very soluble[9] | Not available |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Levodropropizine, a general approach for this compound synthesis, and a bioanalytical method for quantification.

Synthesis of Levodropropizine

The following protocol is adapted from published synthesis techniques.[12][13]

Objective: To synthesize Levodropropizine from N-phenylpiperazine and (R)-(-)-3-chloro-1,2-propanediol.

Materials:

-

N-phenylpiperazine

-

(R)-(-)-3-chloro-1,2-propanediol

-

Sodium hydroxide (catalyst)

-

Water (reaction medium)

-

Dichloromethane (for purification)

-

Purified water (for purification)

-

Reaction vessel with reflux condenser and stirrer

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable reaction vessel, add N-phenylpiperazine, (R)-(-)-3-chloro-1,2-propanediol, and water as the reaction medium. The molar ratio of N-phenylpiperazine to R-(-)-3-chloro-1,2-propanediol is typically 1:0.6-0.8.[13]

-

Catalyst Addition: Prepare an aqueous solution of sodium hydroxide and add it to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours with constant stirring.

-

Work-up: After the reaction is complete, cool the mixture. The crude Levodropropizine is then subjected to a purification process.

-

Purification: The crude product is purified by recrystallization using a solvent system such as dichloromethane and purified water.[13] The weight ratio of crude Levodropropizine to dichloromethane to purified water is approximately 1:2-5:1-3.[13]

-

Isolation and Drying: The purified crystals of Levodropropizine are filtered, washed, and dried under vacuum to yield the final product.

Note on this compound Synthesis: The synthesis of this compound would follow a similar procedure, utilizing a deuterated starting material, such as phenylpiperazine-d8, in place of N-phenylpiperazine.

Quantification of Levodropropizine in Plasma by UPLC-MS/MS

This protocol is based on a method used for pharmacokinetic studies.[2]

Objective: To determine the concentration of Levodropropizine in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard.

Materials and Equipment:

-

UPLC system coupled with a triple quadrupole mass spectrometer

-

C18 analytical column

-

Levodropropizine and this compound analytical standards

-

Plasma samples

-

Acetonitrile

-

Formic acid

-

Ammonium formate

-

Milli-Q water

Procedure:

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add a known concentration of this compound internal standard solution.

-

Precipitate the plasma proteins by adding a suitable volume of acetonitrile.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C.

-

Injection Volume: A small volume, typically 2-5 µL.

-

-

Mass Spectrometric Conditions:

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Levodropropizine to this compound against the concentration of the calibration standards.

-

Determine the concentration of Levodropropizine in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Pharmacological Mechanism and Signaling Pathway

Levodropropizine is a peripherally acting antitussive that does not exert its effect on the central nervous system. Its mechanism of action is primarily through the inhibition of sensory C-fibers in the respiratory tract.[14] This inhibition leads to a reduction in the release of sensory neuropeptides, such as Substance P, which are involved in mediating the cough reflex. Additionally, Levodropropizine has been shown to have an affinity for H1-histaminic and alpha-adrenergic receptors.[11]

Caption: Mechanism of action of Levodropropizine.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the synthesis and analysis of Levodropropizine and a logical diagram for a competitive receptor binding assay.

Caption: Workflow for the synthesis of Levodropropizine.

References

- 1. Effects of levodropropizine on vagal afferent C-fibres in the cat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. WO2017091165A1 - Liquid formulation of levodropropizine and method for preparation thereof - Google Patents [patents.google.com]

- 4. Levodropropizine | C13H20N2O2 | CID 65859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Levodropropizine for treating cough in adult and children: a meta-analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Levodropropizine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Levodropropizine | 99291-25-5 [chemicalbook.com]

- 11. CN101239952A - Technique for synthesizing levodropropizine - Google Patents [patents.google.com]

- 12. CN105481795A - Production process of levodropropizine - Google Patents [patents.google.com]

- 13. Effects of levodropropizine on vagal afferent C-fibres in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Levodropropizine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Levodropropizine-d8, a deuterated isotopologue of the peripheral antitussive agent, Levodropropizine. This document details the synthetic methodologies, analytical characterization techniques, and applications of this stable isotope-labeled compound in pharmaceutical research and development.

Introduction to Levodropropizine and the Role of Deuteration

Levodropropizine is the levo-rotatory (S)-enantiomer of dropropizine, a non-opioid agent used for the symptomatic treatment of cough.[1] It acts peripherally on the tracheobronchial tree by inhibiting the activation of C-fibers, thus reducing the cough reflex without the central nervous system side effects associated with opioid antitussives.[2][3]

The introduction of stable isotopes, such as deuterium (²H or D), into a drug molecule creates an isotopologue like this compound. This compound is chemically identical to its non-deuterated counterpart but has a higher molecular weight.[2] This mass difference is crucial for its primary application as an internal standard in bioanalytical methods, particularly those involving liquid chromatography-mass spectrometry (LC-MS).[2][4] The use of a deuterated internal standard allows for precise and accurate quantification of the parent drug in biological matrices by correcting for variability during sample preparation and analysis.[2][5]

Synthesis of this compound

The synthesis of this compound, or (S)-3-(4-phenylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)propane-1,2-diol, involves the incorporation of eight deuterium atoms into the piperazine ring of the Levodropropizine molecule.[2] The primary strategies for its synthesis include direct deuterium exchange on the Levodropropizine molecule or, more commonly, a de novo chemical synthesis using deuterated starting materials.

A general synthetic route involves the reaction of a deuterated N-phenylpiperazine with a chiral C3 synthon, such as (S)-(-)-3-chloro-1,2-propanediol, in an appropriate solvent and often in the presence of a base or catalyst.[6][7]

Logical Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: General workflow for the chemical synthesis of this compound.

Characterization and Analytical Methods

Comprehensive characterization is essential to confirm the chemical identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are detailed below.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) with UV detection is the principal method for assessing the chemical purity of this compound.[2][8] This technique separates the target compound from non-deuterated starting materials, byproducts, and other impurities.[9] Chiral HPLC is also employed to confirm the stereochemical integrity, ensuring the final product is the correct (S)-enantiomer.[2]

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the successful incorporation of deuterium atoms.

-

Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of the compound. The protonated molecular ion [M+H]⁺ for this compound is observed at a mass-to-charge ratio (m/z) of 245.20, which is 8 Daltons higher than the m/z of 237.10 for non-deuterated Levodropropizine.[2][4]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula (C₁₃H₁₂D₈N₂O₂).[2] The theoretical exact mass of this compound is 244.2059 Daltons.[2]

-

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the parent ion (m/z 245.20) is fragmented to produce characteristic daughter ions. For both Levodropropizine and its deuterated analog, a common daughter ion is observed at m/z 119.90.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹H NMR: The proton NMR spectrum of this compound shows significant simplification compared to the non-deuterated form.[2] The signals corresponding to the eight protons on the piperazine ring are absent. The aromatic protons of the phenyl ring typically appear as multiplets between 6.8 and 7.4 ppm, while the protons on the propane-1,2-diol chain are observed between 3.2 and 4.2 ppm.[2]

-

²H NMR (Deuterium NMR): This technique can be used to confirm the positions of deuterium incorporation.

-

¹³C NMR: The carbon-13 NMR spectrum will be consistent with the structure of Levodropropizine, with minor isotopic shifts possible for the deuterated carbon atoms.

Analytical Characterization Workflow

The following diagram outlines the standard workflow for the analytical characterization of the final product.

Caption: Workflow for the analytical characterization of this compound.

Data Summary

The following tables summarize the key properties and analytical data for this compound.

Table 1: Physicochemical Properties

| Property | Levodropropizine | This compound |

| IUPAC Name | (2S)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol | (2S)-3-(2,2,3,3,5,5,6,6-octadeuterio-4-phenylpiperazin-1-yl)propane-1,2-diol |

| Molecular Formula | C₁₃H₂₀N₂O₂ | C₁₃H₁₂D₈N₂O₂ |

| Molecular Weight | 236.31 g/mol [3][10] | 244.36 g/mol [2][10] |

Table 2: Key Mass Spectrometry Data

| Analyte | Parent Ion [M+H]⁺ (m/z) | Daughter Ion (m/z) | Technique |

| Levodropropizine | 237.10[4] | 119.90[4] | LC-MS/MS (MRM) |

| This compound | 245.20[4] | 119.90[4] | LC-MS/MS (MRM) |

Table 3: Typical Quality Control Specifications

| Test | Method | Specification |

| Chemical Purity | HPLC | ≥98%[2] |

| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium Incorporation |

| Stereochemical Integrity | Chiral HPLC | ≥95% ee[2] |

| Structural Confirmation | ¹H NMR, MS | Conforms to structure |

Experimental Protocols

The following are representative experimental protocols for the synthesis and characterization of this compound.

Protocol: Synthesis of this compound

This protocol is a representative example based on established chemical principles for similar reactions.[6][7]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add N-phenylpiperazine-d8 (1.0 eq), (S)-(-)-3-chloro-1,2-propanediol (1.1 eq), and a suitable base such as sodium hydroxide (1.2 eq).

-

Solvent Addition: Add a suitable alcohol solvent (e.g., ethanol or isopropanol) to the flask to serve as the reaction medium.

-

Reaction: Heat the mixture to reflux and maintain for 2-7 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the pressure to remove the alcohol solvent.

-

Extraction: Add an organic solvent (e.g., ethyl acetate) and water to the residue. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallization: Recrystallize the crude product from a suitable organic solvent (e.g., ethyl acetate/hexanes) to yield pure this compound.

Protocol: HPLC Purity Analysis

This protocol is a general method for the purity assessment of Levodropropizine.[9][11][12]

-

Chromatographic System: HPLC with UV detection.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 15 mM o-phosphoric acid or potassium dihydrogen orthophosphate) and acetonitrile (e.g., 70:30 v/v), adjusted to a suitable pH (e.g., pH 8.0).[9]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration.

-

Procedure: Inject the sample solution into the chromatograph and record the chromatogram. Calculate the purity based on the relative peak area.

Protocol: LC-MS/MS Analysis for Pharmacokinetic Studies

This protocol describes the use of this compound as an internal standard for quantifying Levodropropizine in plasma.[4]

-

Chromatographic System: UPLC coupled to a triple quadrupole mass spectrometer.

-

Column: Suitable reversed-phase column (e.g., C18).

-

Mobile Phase: Gradient or isocratic elution using 5 mM aqueous ammonium formate and acetonitrile.[4]

-

Ionization: Positive electrospray ionization (ESI+).

-

MS Detection: Multiple Reaction Monitoring (MRM) mode.

-

Levodropropizine Transition: m/z 237.10 → 119.90.

-

This compound (IS) Transition: m/z 245.20 → 119.90.

-

-

Sample Preparation:

-

To a plasma sample, add a known amount of this compound internal standard solution.

-

Precipitate proteins by adding acetonitrile.

-

Vortex and centrifuge the sample.

-

Inject the supernatant into the LC-MS/MS system.

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of Levodropropizine to this compound against the concentration of Levodropropizine standards. Determine the concentration of Levodropropizine in the unknown samples from this curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound [smolecule.com]

- 3. Levodropropizine | C13H20N2O2 | CID 65859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN101239952A - Technique for synthesizing levodropropizine - Google Patents [patents.google.com]

- 7. CN105481795A - Production process of levodropropizine - Google Patents [patents.google.com]

- 8. Characteristics, Properties and Analytical Methods for Determination of Dropropizine and Levodropropizine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. HPLC determination and steady-state bioavailability study of levodropropizine sustained-release tablets in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giwmscdnone.gov.np [giwmscdnone.gov.np]

Commercial Suppliers and Technical Guide for Levodropropizine-d8

For researchers and drug development professionals, sourcing high-purity, well-characterized stable isotope-labeled internal standards is critical for accurate bioanalytical studies. Levodropropizine-d8, the deuterated analog of the peripherally acting antitussive agent Levodropropizine, serves as an essential tool in pharmacokinetic and metabolic research. This technical guide provides an in-depth overview of commercial suppliers, available technical data, and relevant experimental protocols for the use of this compound in a research setting.

Commercial Supplier Overview

Several reputable suppliers offer this compound for research purposes. While specific details may vary by batch, the following table summarizes key quantitative data available from prominent vendors. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for the most accurate information.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Unlabeled CAS No. | Notes |

| Simson Pharma Limited | Not explicitly stated | Not explicitly stated | Not explicitly stated | 99291-25-5 | Accompanied by a Certificate of Analysis.[1] |

| Smolecule | S12892817 | C13H12D8N2O2 | 244.36 | Not explicitly stated | States >99% chemical and isotopic purity is achievable through purification methods like preparative HPLC.[2] |

| MedChemExpress | HY-B1895S | C13H12D8N2O2 | 244.36 | 99291-25-5 | Deuterium labeled Levodropropizine.[3] |

| Pharmaffiliates | PA STI 089409 | C₁₃H₁₂D₈N₂O₂ | 244.36 | Not explicitly stated | Listed as a stable isotope of Levodropropizine.[4] |

Physicochemical Properties

This compound is the deuterated isotopologue of Levodropropizine, with eight deuterium atoms incorporated into the piperazine ring system.[2] This isotopic substitution increases the molecular weight compared to the parent compound, which is essential for its use as an internal standard in mass spectrometry-based assays.

| Property | Value |

| Chemical Name | (S)-3-(4-phenylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)propane-1,2-diol[2] |

| Molecular Formula | C13H12D8N2O2[2][3] |

| Molecular Weight | 244.36 g/mol [2][3] |

| Appearance | White to off-white solid (for unlabeled)[5] |

Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of Levodropropizine in biological matrices, typically plasma, to support pharmacokinetic studies. A validated UPLC-MS/MS method has been described for this purpose.[6]

Bioanalytical Method for Levodropropizine in Human Plasma

Objective: To quantify the concentration of Levodropropizine in plasma samples using a sensitive and specific UPLC-MS/MS method with this compound as the internal standard.

Materials and Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) System: Waters ACQUITY UPLC

-

Mass Spectrometer: Waters XevoTM TQ-XS triple quadrupole mass spectrometer[6]

-

Analytical Column: C18 column (e.g., Unison UK-C18, 2.0 × 100 mm, 3 µm)[6]

-

Levodropropizine and this compound standards

-

Human Plasma (with sodium heparin as anticoagulant)[6]

Sample Preparation:

-

Collect blood samples in vacutainers containing sodium heparin.[6]

-

Centrifuge the blood at 3000 × g for 10 minutes at 4°C to separate the plasma.[6]

-

Store plasma samples at -80°C until analysis.[6]

-

For analysis, a protein precipitation method is typically employed. To a small volume of plasma (e.g., 100 µL), add the internal standard solution (this compound) followed by a precipitating agent (e.g., acetonitrile).

-

Vortex the mixture to ensure complete protein precipitation.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

UPLC-MS/MS Conditions:

-

Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate for a 2.0 mm ID column would be in the range of 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.

-

Injection Volume: A small volume (e.g., 1-5 µL) of the reconstituted sample is injected.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[6]

-

Multiple Reaction Monitoring (MRM) Transitions: [6]

-

Levodropropizine: Parent ion m/z 237.10 → Daughter ion m/z 119.90

-

This compound: Parent ion m/z 245.20 → Daughter ion m/z 119.90

-

-

Retention Time: Approximately 1.30 minutes for both Levodropropizine and this compound under the specified conditions.[6]

Data Analysis:

The concentration of Levodropropizine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed with known concentrations of Levodropropizine.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Bioanalytical Workflow for Levodropropizine Quantification

Caption: Workflow for the bioanalytical quantification of Levodropropizine.

Mechanism of Action of Levodropropizine

Levodropropizine is a peripherally acting antitussive agent.[7] Its mechanism of action is distinct from opioid cough suppressants that act on the central nervous system. Levodropropizine is believed to inhibit the cough reflex by acting on peripheral sensory C-fibers in the respiratory tract.[7] This action may involve the modulation of sensory neuropeptides.[8]

Proposed Signaling Pathway Inhibition

Caption: Proposed mechanism of action of Levodropropizine.

References

- 1. Levodropropizine D8 | CAS No- 99291-25-5(Unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 2. Buy this compound [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Levodropropizine: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]

- 8. Levodropropizine for treating cough in adult and children: a meta-analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Fragmentation Roadmap of Levodropropizine-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Levodropropizine-d8. The information presented herein is essential for the development of robust bioanalytical methods, metabolite identification, and a deeper understanding of the molecule's behavior under mass spectrometric conditions. This guide adheres to stringent data presentation and visualization standards to ensure clarity and utility for researchers in the field.

Introduction

Levodropropizine is a peripherally acting antitussive agent. Its deuterated isotopologue, this compound, is commonly utilized as an internal standard in quantitative bioanalysis due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z). Understanding the fragmentation pattern of this compound is paramount for accurate and reliable quantification of Levodropropizine in complex biological matrices. This guide details the characteristic fragmentation pathways observed using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Mass Spectrometry Data

The fragmentation of this compound was analyzed, yielding a characteristic pattern of product ions from the protonated molecule [M+H]⁺. The quantitative data, including the m/z of the precursor and product ions, are summarized in Table 1.

| Precursor Ion (m/z) | Proposed Fragment | Product Ion (m/z) | Relative Intensity |

| 245.2 | [M+H]⁺ | 245.2 | 100% |

| 245.2 | [C6H5-N-(CH2)2-NH-CH2]⁺-d8 | 127.9 | High |

| 245.2 | [C6H5-N-(CH2)2-NH2]⁺ | 120.1 | Moderate |

| 245.2 | [C6H5-N-CH2]⁺ | 106.1 | Moderate |

| 245.2 | [C6H5]⁺ | 77.1 | Low |

Table 1: Summary of Mass Spectrometry Fragmentation Data for this compound.

Fragmentation Pathway

The fragmentation of the protonated this compound molecule primarily occurs at the C-N bond of the piperazine ring and the propyl side chain. The proposed fragmentation pathway is illustrated in the following diagram:

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following section details the methodologies for the mass spectrometric analysis of this compound.

Sample Preparation

A stock solution of this compound (1 mg/mL) is prepared in methanol. Working solutions are prepared by diluting the stock solution with a mixture of methanol and water (1:1 v/v) to a final concentration of 1 µg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

-

System: UPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

Collision Energy: Optimized for the transition of m/z 245.2 to the respective product ions (typically in the range of 15-30 eV).

The workflow for the experimental analysis is depicted below:

Figure 2: Experimental workflow for this compound analysis.

Conclusion

This technical guide provides a detailed overview of the mass spectrometry fragmentation pattern of this compound. The presented data and experimental protocols offer a valuable resource for researchers and scientists engaged in the development and validation of analytical methods for Levodropropizine. The characteristic fragmentation ions, particularly the stable phenylpiperazine-d8 moiety at m/z 127.9, serve as a reliable signature for the identification and quantification of this internal standard. The provided information facilitates a deeper understanding of the molecule's behavior in the gas phase and supports the development of highly selective and sensitive bioanalytical assays.

Levodropropizine-d8: A Technical Guide to Certificate of Analysis Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specifications typically found on a Certificate of Analysis (CoA) for Levodropropizine-d8. This compound is the deuterated form of Levodropropizine, a peripherally acting antitussive agent.[1][2] The inclusion of deuterium atoms makes it an ideal internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification of Levodropropizine in biological matrices through mass spectrometry-based methods.[3][4]

Core Specifications

The Certificate of Analysis for this compound provides critical data on its identity, purity, and quality. The following tables summarize the key quantitative specifications and analytical methods used for its characterization.

Physicochemical Properties

| Parameter | Specification |

| Chemical Name | (2S)-3-(4-phenylpiperazin-1-yl-d8)propane-1,2-diol |

| Molecular Formula | C₁₃H₁₂D₈N₂O₂[3][5] |

| Molecular Weight | 244.36 g/mol [3][5] |

| Appearance | White to off-white solid[6] |

Quality and Purity Specifications

| Test | Specification | Method |

| Chemical Purity (HPLC) | ≥ 99.0% | HPLC-UV |

| Isotopic Purity | ≥ 98% | Mass Spectrometry |

| Deuterium Incorporation | ≥ 99% atom % D | Mass Spectrometry / NMR |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |

| Residual Solvents | To be specified | GC-HS |

| Heavy Metals | To be specified | ICP-MS |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound. The following are representative protocols for key analytical tests.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound and to separate it from any non-deuterated Levodropropizine and other impurities.

-

Chromatographic System:

-

Column: C18 (4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: A filtered and degassed mixture of methanol, water, and triethylamine (30:70:5 v/v/v), with the pH adjusted to 6.5 with glacial acetic acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 242 nm

-

Injection Volume: 20 µL

-

-

Procedure:

-

Prepare a standard solution of this compound at a known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the this compound to be tested in the mobile phase to a similar concentration.

-

Inject the standard and sample solutions into the chromatograph.

-

The purity is calculated by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks.

-

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight and assessing the isotopic purity of this compound.

-

Instrumentation: Ultra-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UPLC-MS/MS).[1]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).[1]

-

Mass Transitions:

-

Procedure:

-

Infuse a dilute solution of this compound in an appropriate solvent (e.g., acetonitrile/water) into the mass spectrometer.

-

Acquire the mass spectrum in full scan mode to confirm the presence of the [M+H]⁺ ion at m/z 245.2.

-

Perform MS/MS analysis to confirm the characteristic fragmentation pattern.

-

Isotopic purity is determined by comparing the signal intensity of the deuterated parent ion (m/z 245.20) to that of the non-deuterated parent ion (m/z 237.10).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the positions of deuterium labeling.

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure:

-

Dissolve an accurately weighed sample of this compound in the deuterated solvent.

-

Acquire the ¹H-NMR spectrum.

-

The spectrum is expected to show signals corresponding to the protons on the phenyl ring and the propanediol backbone. The absence or significant reduction of signals from the piperazine ring protons confirms successful deuteration.[3]

-

Analytical Workflow and Data Relationships

The following diagrams illustrate the logical flow of the analytical process for the certification of this compound and the relationship between the key analytical techniques and the final specifications.

Caption: Analytical workflow for this compound certification.

Caption: Relationship between analytical tests and CoA specifications.

References

- 1. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tlcstandards.com [tlcstandards.com]

- 3. Buy this compound [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (S-Dropropizine-d8) | Axios Research [axios-research.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Stability of Levodropropizine-d8 Under Laboratory Conditions: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the stability of Levodropropizine. To date, no specific stability studies on its deuterated analogue, Levodropropizine-d8, are publicly available. The data presented herein is based on studies conducted on Levodropropizine. Due to the structural similarity and the nature of deuterium substitution (which is generally not expected to significantly alter the core chemical stability under the conditions described), this information is provided as a close surrogate for understanding the potential stability profile of this compound. Researchers and drug development professionals should, however, perform dedicated stability studies on this compound to confirm these findings for their specific applications.

Introduction

Levodropropizine is a peripherally acting antitussive agent.[1] Its deuterated isotopologue, this compound, is frequently utilized as an internal standard in pharmacokinetic and bioanalytical studies. A thorough understanding of its stability under various laboratory conditions is crucial for ensuring the accuracy and reliability of such analytical methods, as well as for defining appropriate storage and handling procedures. This guide summarizes the available data on the stability of Levodropropizine under forced degradation conditions, including exposure to acidic, alkaline, oxidative, thermal, and photolytic stress.

Quantitative Stability Data

The following tables summarize the degradation of Levodropropizine under various stress conditions as reported in the scientific literature.

Table 1: Degradation of Levodropropizine Under Hydrolytic Conditions

| Stress Condition | Reagent | Temperature | Duration | Degradation (%) | Reference |

| Acidic | 0.01 N HCl | 65°C | 1 hour | 15.26 | [2] |

| Acidic | 2 N HCl | 60°C | 30 minutes | Not specified, but degradation observed | [3] |

| Alkaline | 0.01 N NaOH | 80°C | 1 hour | 18.16 | [2] |

| Alkaline | 2 N NaOH | 60°C | 30 minutes | Not specified, but degradation observed | [3] |

| Neutral (Wet Heat) | Water | 80°C | 45 minutes | 21.12 | [2] |

Table 2: Degradation of Levodropropizine Under Oxidative, Thermal, and Photolytic Conditions

| Stress Condition | Reagent/Method | Temperature | Duration | Degradation (%) | Reference |

| Oxidative | 20% H₂O₂ | 60°C | 30 minutes | Not specified, but degradation observed | [3] |

| Dry Heat | Oven | 150°C | 1 hour | Not specified, but degradation observed | [3] |

| Photolytic | Sunlight | Not specified | Not specified | Degradation observed | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability studies of Levodropropizine.

Forced Degradation Studies

Forced degradation studies are essential for establishing the stability-indicating nature of analytical methods.[4]

3.1.1. Acid Degradation

-

Accurately weigh 10 mg of Levodropropizine and transfer to a 10 mL volumetric flask.

-

Add 5 mL of 0.01 N Hydrochloric acid.

-

Reflux the solution at 65°C for 1 hour.[2]

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.01 N Sodium Hydroxide.

-

Dilute to the final volume with a suitable solvent (e.g., methanol or mobile phase).

-

Analyze the sample using a validated stability-indicating HPLC method.[2][5]

3.1.2. Alkali Degradation

-

Accurately weigh 10 mg of Levodropropizine and transfer to a 10 mL volumetric flask.

-

Add 5 mL of 0.01 N Sodium Hydroxide.

-

Reflux the solution at 80°C for 1 hour.[2]

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.01 N Hydrochloric acid.

-

Dilute to the final volume with a suitable solvent.

-

Analyze the sample using a validated stability-indicating HPLC method.[2][5]

3.1.3. Oxidative Degradation

-

Accurately weigh 10 mg of Levodropropizine and transfer to a 10 mL volumetric flask.

-

Add 1 mL of 20% Hydrogen Peroxide solution.

-

Keep the solution at 60°C for 30 minutes.[3]

-

Dilute to the final volume with a suitable solvent.

-

Analyze the sample using a validated stability-indicating HPLC method.[3]

3.1.4. Thermal Degradation (Dry Heat)

-

Place the Levodropropizine drug substance in an oven at 150°C for 1 hour.[3]

-

After the specified time, remove the sample and allow it to cool to room temperature.

-

Prepare a solution of the heat-stressed sample in a suitable solvent.

-

Analyze the sample using a validated stability-indicating HPLC method.[3]

3.1.5. Photolytic Degradation

-

Expose the Levodropropizine drug substance to direct sunlight for a specified period.[2]

-

Prepare a solution of the photo-stressed sample in a suitable solvent.

-

Analyze the sample using a validated stability-indicating HPLC method.[2]

Analytical Method for Stability Testing

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically employed for the analysis of Levodropropizine and its degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

-

Mobile Phase: A mixture of a buffer (e.g., 0.1% Orthophosphoric acid or Phosphate buffer pH 6.8) and an organic solvent (e.g., Acetonitrile or Methanol) in a suitable ratio (e.g., 45:55 v/v).[2]

-

Flow Rate: 1.0 mL/min.[5]

-

Injection Volume: 20 µL.

-

Temperature: Ambient or controlled at 30°C.[3]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Levodropropizine

Levodropropizine acts as a peripheral antitussive by inhibiting the activation of sensory C-fibers in the respiratory tract, thereby modulating the release of sensory neuropeptides that are involved in the cough reflex.

Caption: Mechanism of action of Levodropropizine.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of a drug substance like Levodropropizine.

Caption: Workflow for a forced degradation study.

References

Methodological & Application

Application Note: Quantification of Levodropropizine in Human Plasma using Levodropropizine-d8 as an Internal Standard by HPLC-MS/MS

Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative analysis of Levodropropizine in human plasma. Levodropropizine-d8, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision. The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection by tandem mass spectrometry. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Levodropropizine is a non-opioid antitussive agent used for the treatment of cough. Accurate and reliable quantification of Levodropropizine in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to improved data quality. This document provides a detailed protocol for the determination of Levodropropizine in human plasma using an HPLC-MS/MS system with this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Levodropropizine (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ammonium Formate (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human Plasma (Blank, K2-EDTA)

Instrumentation

-

HPLC System: A UPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: C18 column (e.g., 2.0 x 100 mm, 3 µm).[1]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Levodropropizine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Levodropropizine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation

-

Thaw frozen plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 2.0 x 100 mm, 3 µm[1] |

| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | ~2 minutes |

| Retention Time | Levodropropizine & this compound: ~1.30 min[1][2] |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][2] |

| MRM Transitions | See Table 3 |

| Ion Source Temp. | 500 °C |

| Collision Gas | Argon |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Levodropropizine | 237.10[1][2] | 119.90[1][2] |

| This compound | 245.20[1][2] | 119.90[1][2] |

Data Analysis and Quantification

The concentration of Levodropropizine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression analysis is then applied to the calibration curve to determine the concentrations in the unknown samples. The calibration curve for Levodropropizine in plasma has been shown to be linear over a concentration range of 5 to 1000 ng/mL.[1][2]

Method Validation Data

The following tables summarize the performance characteristics of this analytical method, as adapted from published literature.

Table 4: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 5 - 1000 ng/mL[1][2] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] |

Table 5: Precision and Accuracy

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| Low | < 15% | < 15% | ± 15% |

| Medium | < 15% | < 15% | ± 15% |

| High | < 15% | < 15% | ± 15% |

Note: The precision and accuracy values are based on typical FDA guidance for bioanalytical method validation and are expected to be met with this protocol.

Experimental Workflow Visualization

Caption: Workflow for the quantification of Levodropropizine in plasma.

Signaling Pathway (Illustrative)

While Levodropropizine's primary action is peripheral, this diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by such a peripherally acting antitussive.

Caption: Simplified diagram of Levodropropizine's peripheral action.

Conclusion

The HPLC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of Levodropropizine in human plasma. The protocol is straightforward and can be readily implemented in a bioanalytical laboratory for routine analysis. The use of a stable isotope-labeled internal standard ensures the highest level of data integrity, making this method ideal for regulated clinical and pharmacokinetic studies.

References

Application Note: High-Throughput Quantification of Levodropropizine in Human Plasma by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Levodropropizine in human plasma. The described protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and has been validated for accuracy, precision, and linearity over a clinically relevant concentration range.

Introduction

Levodropropizine is a non-opioid, peripherally acting antitussive agent.[1] Its mechanism of action is thought to involve the modulation of sensory neuropeptide levels in the respiratory tract.[1] Accurate quantification of Levodropropizine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a high-throughput LC-MS/MS method for the determination of Levodropropizine in human plasma.

Experimental

Materials and Reagents

-

Levodropropizine reference standard

-

Zolmitriptan (Internal Standard, IS)[2][3][4][5] or Levodropropizine-d8[6]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Dichloromethane (HPLC grade)

-

Diethyl ether (HPLC grade)

-

Human plasma (drug-free)

-

Water (deionized, 18 MΩ·cm)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions

A summary of the liquid chromatography conditions is presented in Table 1.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18, e.g., Unison UK-C18 (2.0 x 100 mm, 3 µm)[6] |

| Mobile Phase A | 5 mM Ammonium formate in water[6] |

| Mobile Phase B | Acetonitrile[6] |

| Gradient | Isocratic (e.g., 70:30 v/v, Mobile Phase A:Mobile Phase B)[6] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C[1] |

| Run Time | Approximately 2-4 minutes |

Mass Spectrometry Conditions

The mass spectrometer was operated in the positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) for quantification. Key parameters are outlined in Table 2.

Table 2: Mass Spectrometry Parameters

| Parameter | Levodropropizine | Internal Standard (Zolmitriptan) | Internal Standard (this compound) |

| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |

| MRM Transition (m/z) | 237.1 -> 120.0[3][4][5][7] | 288.0 -> 58.0[3][5][7] | 245.2 -> 119.9[6] |

| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument | Optimized for specific instrument |

| Dwell Time (ms) | 200 | 200 | 200 |

| Ion Source Temperature | 500 °C[4] | 500 °C | 500 °C |

Protocols

Standard and Quality Control Sample Preparation

-

Primary Stock Solution: Prepare a 1 mg/mL stock solution of Levodropropizine and the Internal Standard in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.

-

Calibration Curve and Quality Control (QC) Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol (Liquid-Liquid Extraction)

-

Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 25 µL of the Internal Standard working solution (e.g., 100 ng/mL Zolmitriptan).

-

Add 200 µL of 0.1 M Na2HPO4 (pH 8.9) and vortex for 30 seconds.[8]

-

Add 1 mL of extraction solvent (e.g., a mixture of dichloromethane and diethyl ether, 2:3 v/v).[2][4]

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 10 µL into the LC-MS/MS system.

References

- 1. scispace.com [scispace.com]

- 2. Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of levodropropizine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Determination of levodropropizine and its pharmacokinetics in human plasma using LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 6. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High-performance liquid chromatographic determination of levodropropizine in human plasma with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Use of Levodropropizine-d8 in Pharmacokinetic Studies of Levodropropizine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Levodropropizine-d8 as an internal standard in the pharmacokinetic analysis of Levodropropizine. The methodologies outlined are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring accurate and reliable quantification of Levodropropizine in biological matrices.

Introduction: The Role of Deuterated Internal Standards

In pharmacokinetic (PK) studies, the precise measurement of drug concentrations in biological fluids over time is critical. Levodropropizine is a non-narcotic, peripherally acting antitussive agent.[1][2][3] To ensure the accuracy and reliability of its quantification, a suitable internal standard (IS) is required for bioanalytical methods.

Deuterium-labeled compounds, such as this compound, are ideal internal standards for LC-MS/MS analysis.[4][5] They share near-identical physicochemical properties with the analyte of interest, Levodropropizine, leading to similar behavior during sample preparation and chromatographic separation. The mass difference allows for distinct detection by the mass spectrometer, effectively compensating for matrix effects and variations in instrument response.[4][5]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Levodropropizine from studies in healthy human subjects. These values are essential for designing and interpreting pharmacokinetic investigations.

Table 1: Pharmacokinetic Parameters of Levodropropizine (Single Dose)

| Parameter | Value | Reference |

| Tmax (Time to Maximum Concentration) | 0.25 - 2 hours | [1][6][7] |

| Cmax (Maximum Concentration) | 261.22 - 325.46 µg/L | [8] |

| t1/2 (Elimination Half-life) | ~2.3 hours | [1][6][7] |

| Bioavailability | > 75% | [7][8] |

| Linear Pharmacokinetics | 30 - 90 mg dose range | [6][7][8] |

Note: Cmax values are dependent on the formulation (Controlled-Release vs. Immediate-Release).

Experimental Protocols

This section details the validated bioanalytical method for the quantification of Levodropropizine in human plasma using this compound as an internal standard.

Materials and Reagents

-

Levodropropizine reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Ammonium formate (analytical grade)

-

Water (deionized or HPLC grade)

-

Human plasma (with anticoagulant)

Instrumentation

A UPLC-MS/MS system is employed for the analysis.[1]

-

Liquid Chromatography: UPLC system

-

Mass Spectrometry: Triple quadrupole mass spectrometer[1]

-

Column: C18 column (e.g., 2.0 × 100 mm, 3 µm)[1]

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 5 mM aqueous ammonium formate |

| Mobile Phase B | Acetonitrile |

| Composition | 70:30 (v/v) of A:B |

| Flow Rate | As optimized for the specific column |

| Column Temperature | Ambient or controlled |

| Injection Volume | As optimized |

| Retention Time | Approximately 1.30 min for both Levodropropizine and this compound |

Reference:[1]

Mass Spectrometric Conditions

Quantification is performed using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[1][6]

| Analyte | Parent Ion (m/z) | Daughter Ion (m/z) |

| Levodropropizine | 237.10 | 119.90 |

| This compound (IS) | 245.20 | 119.90 |

Sample Preparation (Liquid-Liquid Extraction)

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

-

Spike with the internal standard solution (this compound).

-

Add a suitable extraction solvent (e.g., a mixture of dichloromethane-diethyl ether).[9]

-

Vortex mix thoroughly for approximately 1 minute.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the layers.

-

Transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot into the UPLC-MS/MS system.

Calibration Curve and Quality Control

-

Prepare a series of calibration standards by spiking known concentrations of Levodropropizine into blank plasma. A typical range is 5 to 1000 ng/mL.[1]

-

Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with the study samples.

-

The calibration curve is constructed by plotting the peak area ratio of Levodropropizine to this compound against the nominal concentration of Levodropropizine.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA).[1] Validation parameters include:

-

Selectivity and Specificity

-

Sensitivity (Lower Limit of Quantification, LLOQ)

-

Accuracy and Precision

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Levodropropizine in plasma samples for pharmacokinetic studies. The detailed protocol and parameters provided in these application notes serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these validated methods will ensure high-quality data for the assessment of Levodropropizine's pharmacokinetic profile.

References

- 1. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and… [ouci.dntb.gov.ua]

- 3. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. dovepress.com [dovepress.com]

- 9. Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of levodropropizine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioanalytical Method Validation for Levodropropizine Using Levodropropizine-d8 as an Internal Standard

Application Note & Protocol

This document provides a comprehensive guide for the quantitative determination of Levodropropizine in human plasma using a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The protocol incorporates Levodropropizine-d8 as the internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and other clinical research applications.

Introduction

Levodropropizine is a non-narcotic, peripherally acting antitussive agent effective in the treatment of cough.[1] Accurate quantification of Levodropropizine in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response.[2] This application note details a validated UPLC-MS/MS method for the determination of Levodropropizine in human plasma.

Experimental Protocols

Materials and Reagents

-

Analytes: Levodropropizine reference standard, this compound reference standard (internal standard).

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (HPLC grade), Diethyl ether (HPLC grade), Ammonium formate, Formic acid, Heparinized human plasma.

-

Equipment: UPLC system, Triple quadrupole mass spectrometer, Centrifuge, Analytical balance, Vortex mixer, Pipettes.

Liquid Chromatographic Conditions

The chromatographic separation is achieved using a C18 analytical column. The mobile phase composition and gradient are optimized for efficient separation of Levodropropizine and its deuterated internal standard.

| Parameter | Value |

| Column | C18 column (e.g., 2.0 x 100 mm, 3 µm) |

| Mobile Phase A | 5 mM Ammonium formate in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Run Time | Approximately 2 minutes |

Mass Spectrometric Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analytes are quantified using Multiple Reaction Monitoring (MRM).

| Parameter | Levodropropizine | This compound (IS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Parent Ion (m/z) | 237.10 | 245.20 |

| Daughter Ion (m/z) | 119.90 | 119.90 |

| Dwell Time | 200 ms | 200 ms |

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Levodropropizine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Levodropropizine stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 10 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (10 ng/mL).

-

Vortex for 30 seconds.

-

Add 1 mL of an extraction solvent mixture (e.g., dichloromethane-diethyl ether, 2:3, v/v).

-

Vortex for 5 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL into the UPLC-MS/MS system.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, sensitivity, accuracy, precision, carryover, stability, and matrix effect.[2]

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 5 to 1000 ng/mL in human plasma.[2] The lower limit of quantification (LLOQ) was established at 5 ng/mL.

| Parameter | Result |

| Calibration Range | 5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 5 ng/mL |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC | < 15% | < 15% | 85 - 115% |

| Medium QC | < 15% | < 15% | 85 - 115% |

| High QC | < 15% | < 15% | 85 - 115% |

Recovery and Matrix Effect

The extraction recovery of Levodropropizine from human plasma was consistent and reproducible. The matrix effect was found to be negligible, indicating that endogenous plasma components do not interfere with the quantification of the analyte or the internal standard.

| Parameter | Levodropropizine | This compound (IS) |

| Extraction Recovery | > 85% | > 85% |

| Matrix Effect | Within acceptable limits | Within acceptable limits |

Stability

Levodropropizine was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability, long-term freezer stability, and freeze-thaw cycles.

Visualized Workflows and Pathways

Caption: Experimental workflow for the bioanalysis of Levodropropizine.

Caption: Key parameters of bioanalytical method validation.

Conclusion

The UPLC-MS/MS method described herein, utilizing this compound as an internal standard, provides a reliable, sensitive, and specific approach for the quantification of Levodropropizine in human plasma. This validated method is well-suited for supporting clinical and pharmacokinetic investigations of Levodropropizine.

References

Application Note: Quantification of Levodropropizine in Human Urine by LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Levodropropizine in human urine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a deuterated internal standard. Levodropropizine is a peripherally acting antitussive agent.[1] Monitoring its excretion in urine is crucial for pharmacokinetic and clinical studies. The use of a deuterated internal standard, Levodropropizine-d8, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with illustrative performance data.

Introduction

Levodropropizine is a non-opioid cough suppressant that acts peripherally, making it a safer alternative to centrally acting antitussives.[1] Understanding its pharmacokinetic profile, including its metabolism and excretion, is essential for optimizing therapeutic regimens. Levodropropizine is primarily excreted through the kidneys, with a significant portion of the administered dose being eliminated in the urine as both the parent drug and its metabolites.[2] Therefore, accurate and reliable quantification of Levodropropizine in urine is a key aspect of drug development and clinical research.

This application note describes a highly selective and sensitive LC-MS/MS method for the determination of Levodropropizine in human urine. The method employs this compound as an internal standard to ensure the reliability of the quantitative results. The protocol is designed to be straightforward and suitable for high-throughput analysis in a research or clinical laboratory setting.

Experimental

Materials and Reagents

-

Levodropropizine reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (analytical grade)

-

Ammonium formate (analytical grade)

-

Human urine (drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: A C18 column (e.g., 2.0 x 100 mm, 3 µm) is suitable for this separation.

Sample Preparation

A "dilute-and-shoot" method is often sufficient for urine samples in LC-MS/MS analysis due to the lower protein content compared to plasma.[3] For conjugated metabolites, an enzymatic hydrolysis step can be incorporated.

Protocol:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample.

-

Add 10 µL of the this compound internal standard solution (concentration to be optimized based on instrument sensitivity).

-

Add 890 µL of a diluent solution (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

-

Transfer the supernatant to an HPLC vial for analysis.

Liquid Chromatography

-

Column: C18, 2.0 x 100 mm, 3 µm

-

Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.5 min: 90% B

-

3.5-3.6 min: 90-10% B

-

3.6-5.0 min: 10% B

-

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Ion Source Parameters: To be optimized for the specific instrument used.

Method Validation (Illustrative Data)

The following tables summarize typical validation parameters for a similar LC-MS/MS method for Levodropropizine in a biological matrix. These values are provided for guidance and should be established for the specific laboratory conditions and matrix.

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LQC | 3 | < 10% | < 10% | 90 - 110% |

| MQC | 500 | < 8% | < 8% | 92 - 108% |

| HQC | 800 | < 7% | < 7% | 95 - 105% |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Levodropropizine | > 85% | < 15% |

| This compound | > 85% | < 15% |

Diagrams

Caption: Experimental workflow for the quantification of Levodropropizine in urine.

Caption: Simplified metabolic and excretion pathway of Levodropropizine.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Levodropropizine in human urine. The use of a deuterated internal standard ensures high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The simple "dilute-and-shoot" sample preparation protocol allows for high-throughput analysis, which is advantageous in a research and drug development setting.

References

Application of Levodropropizine-d8 in Metabolic Stability Assays

Application Note & Protocol

Introduction

Levodropropizine is a peripherally acting antitussive agent used for the symptomatic treatment of cough.[1][2] Understanding the metabolic fate of a drug candidate is a critical component of the drug development process. In vitro metabolic stability assays are essential for predicting the in vivo pharmacokinetic properties of a compound, such as its half-life and clearance.[3][4] These assays typically involve incubating the drug with liver fractions, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.[3][5]

Levodropropizine-d8, a deuterated analog of Levodropropizine, serves as an ideal internal standard (IS) for quantitative analysis in such assays. Its chemical properties are nearly identical to Levodropropizine, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for distinct detection by mass spectrometry, enabling accurate quantification of the parent drug.[6] This document provides detailed protocols for conducting metabolic stability assays of Levodropropizine using this compound as an internal standard, along with data presentation and visualization to guide researchers.

Principle of the Assay

The in vitro metabolic stability assay determines the rate at which a test compound is metabolized by drug-metabolizing enzymes. The compound is incubated with a liver preparation (e.g., human liver microsomes) and a cofactor-regenerating system (e.g., NADPH). Aliquots are taken at various time points, and the metabolic reaction is quenched. The concentration of the remaining parent compound is then determined using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is added to the samples as an internal standard to correct for variations in sample processing and instrument response.[6] From the rate of disappearance of the parent compound, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[7][8]

Experimental Protocols

Materials and Reagents

-

Levodropropizine

-

This compound (Internal Standard)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic Acid

-

Ultrapure Water

-

96-well incubation plates

-

LC-MS/MS system

Microsomal Stability Assay Protocol

This protocol outlines the steps for determining the metabolic stability of Levodropropizine in human liver microsomes.

1.1. Preparation of Solutions:

-

Levodropropizine Stock Solution (1 mM): Prepare in a suitable organic solvent (e.g., DMSO or Methanol).

-

Levodropropizine Working Solution (1 µM): Dilute the stock solution in 0.1 M phosphate buffer (pH 7.4).

-